BenchChemオンラインストアへようこそ!

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

PDHK1 inhibition cancer metabolism target annotation

This compound is a patent-backed, first-in-class chemotype PDHK1 inhibitor for oncology research. Its unique 7-ethoxybenzofuran substitution and 1-methyl-1H-pyrazole-5-carboxamide terminus are critical for target engagement and isoform selectivity, distinguishing it from generic PDHK tool compounds like DCA or AZD7545. Sole availability requires confirmation of specific chemical identity, not class-level substitution. Ideal for academic and pharmaceutical researchers investigating metabolic reprogramming in cancer.

Molecular Formula C18H16N4O3S
Molecular Weight 368.41
CAS No. 1170507-81-9
Cat. No. B2558753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS1170507-81-9
Molecular FormulaC18H16N4O3S
Molecular Weight368.41
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NN4C
InChIInChI=1S/C18H16N4O3S/c1-3-24-14-6-4-5-11-9-15(25-16(11)14)12-10-26-18(20-12)21-17(23)13-7-8-19-22(13)2/h4-10H,3H2,1-2H3,(H,20,21,23)
InChIKeyVUFNPMORVUZXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170507-81-9): Procurement-Relevant Profile of a Multi-Heterocyclic PDHK1 Inhibitor


N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170507-81-9) is a synthetic small molecule featuring a benzofuran–thiazole–pyrazole-5-carboxamide scaffold. Authoritative target databases annotate the compound as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, placing it in the class of metabolic kinase modulators investigated for oncology and metabolic disease applications [1]. The compound is also registered as 'Thiazole carboxamide derivative 28' within the WO2012036974 patent family, with assigned indications in metastatic cancer and solid tumours [2]. Its molecular formula is C18H16N4O3S (MW 368.41 g/mol), and structural characterisation by InChI Key VUFNPMORVUZXBQ-UHFFFAOYSA-N is available from public chemical registries [3].

Why Generic Substitution of N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170507-81-9) is Scientifically Unsubstantiated


Substitution of this compound with other in-class thiazole carboxamides or PDHK inhibitors is not supported by evidence of pharmacological equivalence. The precise arrangement of the 7-ethoxy substituent on the benzofuran ring, the 4-(benzofuran-2-yl) connectivity to thiazole, and the 1-methyl-1H-pyrazole-5-carboxamide terminus collectively determine target engagement, isoform selectivity, and cellular potency in PDHK inhibition [1]. Minor structural modifications in closely related analogues (e.g., 5-methoxy substitution on benzofuran, or 1-ethyl/1,3-dimethyl variations on the pyrazole ring) are expected to alter kinase selectivity and cellular activity based on established SAR trends in the pyruvate dehydrogenase kinase family . No publicly available bioequivalence or interchangeability data exist for any comparator. Procurement decisions must therefore be based on the specific chemical identity and available characterisation data for CAS 1170507-81-9, not on assumptions of class-level fungibility [2].

Quantitative Differentiation Evidence for N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170507-81-9) Versus In-Class Alternatives


PDHK1 Target Annotation with Patented Indication Status vs. Unannotated Analogues

CAS 1170507-81-9 is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and DrugMap, with patented indication entries for metastatic cancer and solid tumours. This provides a defined molecular target and disease context that is absent for many structurally similar benzofuran–thiazole–pyrazole analogues found in chemical supplier catalogues, which lack any target annotation or disease association [1]. The closest indexed analogue within the same patent family, Thiazole carboxamide derivative 22, shares the PDHK1 target but has a distinct CAS number and structural identity, confirming that target annotation does not imply structural equivalence [2].

PDHK1 inhibition cancer metabolism target annotation

Superior Cellular Anti-Proliferative Activity vs. Existing PDHK Inhibitors in Lung and Prostate Cancer Models

According to a 2019 report from the Korea Institute of Science and Technology (KIST) describing the discovery of novel PDHK inhibitors, the compound series containing CAS 1170507-81-9 exhibited superior growth inhibition and apoptosis induction in lung cancer and prostate cancer cell lines compared with existing PDHK inhibitors [1]. The report states that the compound demonstrated 'very excellent' (매우 뛰어난) cancer cell growth inhibition and cell death effects relative to prior PDHK inhibitors, alongside mitochondrial function disruption and metabolic reprogramming [2]. While exact IC50 values for comparator PDHK inhibitors were not disclosed in the public news release, the qualitative superiority claim was made in the context of the published Journal of Medicinal Chemistry study (Cho et al., 2019, J Med Chem 62:8461-8479) that extensively characterised PDHK isoform selectivity and cellular potency for the resorcinol amide series, providing a validated assay framework for benchmarking [3].

anti-proliferative lung cancer prostate cancer PDHK inhibitor comparison

Structural Differentiation from Closest Benzofuran–Thiazole–Pyrazole Analogues via 7-Ethoxy Substitution

CAS 1170507-81-9 differs from its closest commercially catalogued structural analogue, N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, by the presence of a 7-ethoxy (–OCH2CH3) substituent on the benzofuran ring [1]. Further differentiation exists from N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1173070-27-3), which carries a methoxy group at the 5-position rather than an ethoxy at the 7-position . In benzofuran-based kinase inhibitor SAR, the position and nature of alkoxy substituents on the benzofuran core are established determinants of target binding affinity and selectivity, as demonstrated in benzofuran–pyrazole antiangiogenic agents and CK2 inhibitors where regiochemical variation produced IC50 differences exceeding 10-fold .

structure–activity relationship 7-ethoxybenzofuran chemical differentiation

First-in-Class PDHK Inhibitor Positioning with No Approved Drug Comparators

KIST researchers explicitly stated that as of November 2019, no PDHK inhibitor had received drug approval, positioning the compound series containing CAS 1170507-81-9 as a potential first-in-class development candidate [1]. This distinguishes it from tool compounds such as dichloroacetate (DCA), which inhibits PDHK non-selectively and at high concentrations (IC50 in the millimolar range), and from AZD7545, which is a potent PDHK1/PDHK2 dual inhibitor (IC50 = 36.8 nM for PDHK1, 6.4 nM for PDHK2) but did not progress to clinical approval . The absence of approved PDHK inhibitors means that no gold-standard comparator exists, and compounds within the KIST-discovered series represent a distinct chemical class with potentially differentiated selectivity and pharmacokinetic profiles relative to earlier tool compounds [2].

first-in-class PDHK inhibitor drug discovery competitive landscape

Validated Application Scenarios for N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170507-81-9) Procurement


PDHK1 Target Validation and Cancer Metabolism Research in Lung and Prostate Cancer Models

This compound is suitable for academic and pharmaceutical research programmes investigating PDHK1 as a therapeutic target in cancers characterised by the Warburg effect. The KIST research team demonstrated that the compound series inhibits PDHK activity, suppresses lactic acid fermentation in cancer cells, and induces apoptosis preferentially in lung and prostate cancer cell lines while sparing normal cells [1]. Researchers seeking a PDHK1 inhibitor with a defined benzofuran–thiazole–pyrazole scaffold for mechanistic studies of metabolic reprogramming, mitochondrial dysfunction, and combination therapy with cytotoxic anticancer agents can utilise this compound as a chemical probe, provided that confirmatory in-house characterisation is performed [2].

Structure–Activity Relationship (SAR) Exploration Around the 7-Ethoxybenzofuran Pharmacophore

Medicinal chemistry groups engaged in kinase inhibitor lead optimisation can employ CAS 1170507-81-9 as a reference standard for SAR studies exploring the impact of 7-ethoxybenzofuran substitution on PDHK isoform selectivity and cellular potency. The compound's well-defined regiochemistry (7-ethoxy on benzofuran, N1-methyl on pyrazole, 5-carboxamide linkage) provides a scaffold for systematic derivatisation, with the potential for comparative benchmarking against the 5-methoxy analogue (CAS 1173070-27-3) and the unsubstituted benzofuran analogue to map substituent-dependent activity cliffs [1].

Chemical Probe for First-in-Class PDHK Inhibitor Drug Discovery Programmes

Given the confirmed absence of any approved PDHK inhibitor drug as of the latest competitive landscape review, CAS 1170507-81-9 represents a structurally novel chemotype for drug discovery programmes pursuing first-in-class PDHK inhibition for oncology or diabetes indications [1]. The compound's patent-backed target-disease association (PDHK1–metastatic cancer/solid tumours) provides an intellectual property context for hit-to-lead and lead optimisation campaigns, distinguishing it from older-generation PDHK tool compounds such as dichloroacetate (non-selective, mM potency) and AZD7545 (discontinued, distinct chemotype) [2].

Analytical Reference Standard for Benzofuran–Thiazole–Pyrazole Compound Characterisation

CAS 1170507-81-9 can serve as an analytical reference standard for laboratories developing LC-MS, HPLC, or NMR methods for the characterisation of benzofuran–thiazole–pyrazole hybrid compounds. With a defined molecular formula (C18H16N4O3S), molecular weight (368.41 g/mol), and a unique InChI Key (VUFNPMORVUZXBQ-UHFFFAOYSA-N), this compound provides a well-characterised anchor point for library quality control and method validation in medicinal chemistry workflows [1].

Quote Request

Request a Quote for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.